N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea
Overview
Description
1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea is a chemical compound belonging to the class of ureas. It is characterized by the presence of a pyridine ring and a trichlorophenyl group attached to a urea moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . They also show activity against Leishmania aethiopica clinical isolate and Plasmodium berghei , suggesting potential antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the life cycles of leishmania and plasmodium species .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have cytotoxic effects.
Preparation Methods
The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with isocyanates or carbamates in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary research suggests that it may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea can be compared with other similar compounds, such as:
1,3-Di-4-pyridinylurea: Similar in structure but lacks the trichlorophenyl group, leading to different chemical properties and applications.
1-Phenyl-3-(2,4,6-trichlorophenyl)urea: Similar in having the trichlorophenyl group but differs in the presence of a phenyl group instead of a pyridine ring.
The uniqueness of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea lies in its combination of the pyridine and trichlorophenyl groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKNHVRVRMECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587911 | |
Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97627-27-5 | |
Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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